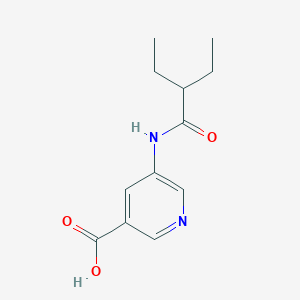

5-(2-Ethylbutanamido)nicotinic acid

Description

5-(2-Ethylbutanamido)nicotinic acid is a nicotinic acid derivative featuring a 2-ethylbutanamido substituent at the fifth position of the pyridine ring. Nicotinic acid (niacin) is a precursor to NAD/NADP and has roles in lipid metabolism and redox reactions . Substitutions on the nicotinic acid scaffold, such as the 2-ethylbutanamido group, alter physicochemical properties (e.g., solubility, lipophilicity) and biological activity.

Properties

Molecular Formula |

C12H16N2O3 |

|---|---|

Molecular Weight |

236.27 g/mol |

IUPAC Name |

5-(2-ethylbutanoylamino)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C12H16N2O3/c1-3-8(4-2)11(15)14-10-5-9(12(16)17)6-13-7-10/h5-8H,3-4H2,1-2H3,(H,14,15)(H,16,17) |

InChI Key |

VTCKWYUOQNUKGX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)C(=O)NC1=CN=CC(=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Ethylbutanamido)nicotinic acid typically involves the acylation of nicotinic acid with 2-ethylbutanoyl chloride in the presence of a suitable base, such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, nicotinic acid derivatives are often produced through the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is efficient but generates nitrous oxide as a by-product, which poses environmental challenges . Alternative green chemistry approaches are being explored to minimize the environmental impact of industrial production.

Chemical Reactions Analysis

Types of Reactions

5-(2-Ethylbutanamido)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

5-(2-Ethylbutanamido)nicotinic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 5-(2-Ethylbutanamido)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and influencing various cellular processes. For example, nicotinic acid derivatives are known to activate G-protein-coupled receptors, leading to downstream signaling events that affect lipid metabolism, inflammation, and other physiological functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The 2-ethylbutanamido group introduces steric bulk and enhanced lipophilicity compared to simpler substituents. Key comparisons include:

Key Observations :

- Lipophilicity: The 2-ethylbutanamido group in the target compound may enhance membrane permeability compared to acetamido or amino derivatives .

- Synthetic Complexity : Brominated or esterified derivatives (e.g., 5-bromonicotinic acid ethyl ester) require multi-step synthesis, while amidation (as in 5-acetamidonicotinic acid) is typically single-step .

Nicotinic Acid Derivatives in Therapeutics

- Nicotinic acid (niacin) : Reduces serum phosphate in dialysis patients via inhibition of sodium-dependent phosphate transporters; doses vary (500–1500 mg/day) .

- 5-Acetamidonicotinic acid : Acts as a precursor for NADP analogs; evaluated for base-exchange reactions in enzymatic studies .

- 2-(Ethylamino)nicotinic acid: Exhibits anti-inflammatory and analgesic properties due to ethylamino substitution .

- 5-(2-Ethylbutanamido)nicotinic acid: No direct pharmacological data, but its bulky substituent may hinder enzyme binding compared to smaller analogs (e.g., acetamido) .

Comparative Bioactivity Table

Biological Activity

5-(2-Ethylbutanamido)nicotinic acid, a derivative of nicotinic acid (vitamin B3), possesses unique structural characteristics that enhance its biological activity. This compound features an amide group attached to the pyridine ring, which may influence its pharmacological properties significantly. The following sections detail its biological activities, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 5-(2-Ethylbutanamido)nicotinic acid is . Its structure is characterized by:

- Pyridine Ring : Central to its identity as a nicotinic acid derivative.

- Amide Group : Enhances solubility and potential bioactivity.

- Alkyl Substituent : The 2-ethylbutanamide group may improve interaction with biological targets.

Biological Activities

Research indicates that derivatives of nicotinic acid, including 5-(2-Ethylbutanamido)nicotinic acid, exhibit various biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against certain bacterial strains. For instance, compounds related to this structure have shown minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Staphylococcus epidermidis .

- Metabolic Effects : Nicotinic acid derivatives are known to play roles in metabolic pathways, particularly in the modulation of NAD+ and NADH levels, which are crucial for cellular respiration and energy metabolism .

- Therapeutic Potential : The compound's unique structure may enhance its pharmacological properties compared to simpler nicotinic acid derivatives, making it a candidate for further research in medicinal chemistry.

Synthesis and Characterization

The synthesis of 5-(2-Ethylbutanamido)nicotinic acid typically involves multi-step reactions starting from nicotinic acid. Common methods include:

- Condensation Reactions : Combining nicotinic acid with appropriate amines to form the amide bond.

- Purification Techniques : Utilizing chromatography for isolating the desired product.

Antimicrobial Studies

A study highlighted the antimicrobial potential of various nicotinic acid derivatives, including 5-(2-Ethylbutanamido)nicotinic acid. Table 1 summarizes its activity against selected bacterial strains:

| Compound Name | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 5-(2-Ethylbutanamido)nicotinic acid | Staphylococcus aureus ATCC 43300 | 7.81 |

| Staphylococcus epidermidis ATCC 12228 | 1.95 |

These results indicate significant antibacterial activity, particularly against Gram-positive bacteria.

Case Study 1: Antimicrobial Efficacy

In a controlled study, researchers synthesized several derivatives from nicotinic acid and evaluated their efficacy against resistant bacterial strains. The findings revealed that 5-(2-Ethylbutanamido)nicotinic acid exhibited notable activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a therapeutic agent in treating resistant infections .

Case Study 2: Metabolic Impact

Another study explored the effects of nicotinic acid derivatives on metabolic pathways during fermentation processes. It was found that these compounds could influence NAD(H) levels significantly, affecting overall metabolic efficiency in microbial systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.